Rivulobirin E

Description

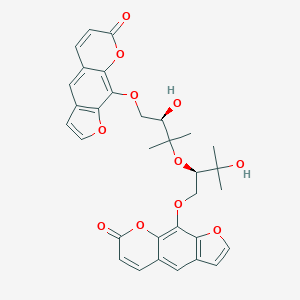

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R)-2-hydroxy-3-[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30O11/c1-31(2,36)22(16-40-30-26-20(10-12-38-26)14-18-6-8-24(35)42-28(18)30)43-32(3,4)21(33)15-39-29-25-19(9-11-37-25)13-17-5-7-23(34)41-27(17)29/h5-14,21-22,33,36H,15-16H2,1-4H3/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZNBPDWHFCLKY-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H](COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Rivulobirin E: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Initial research indicates a scarcity of publicly available information regarding a compound specifically named "Rivulobirin E." This may suggest that "this compound" is a novel, preclinical, or proprietary compound with limited data in the public domain. It is also possible that there is a misspelling of the compound's name.

This guide will proceed by presenting information on two similarly named therapeutic agents, Ribavirin and Rivaroxaban , which have established mechanisms of action and are relevant to cancer research and molecularly targeted therapies. Researchers investigating a compound with a similar name may find the signaling pathways and experimental methodologies discussed herein to be of comparative interest.

Section 1: Ribavirin - An Antiviral with Anticancer Properties

Ribavirin is a synthetic guanosine analogue that has been utilized for decades as an antiviral agent, primarily for the treatment of hepatitis C.[1] More recently, its anticancer properties have been explored in various preclinical models and clinical trials for malignancies including acute myeloid leukemia, oropharyngeal squamous cell carcinoma, and metastatic breast cancer.[1]

Core Mechanism of Action

Ribavirin's anticancer effects are multifaceted and are thought to stem from its ability to interfere with cellular nucleotide metabolism and signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway of Ribavirin's Anticancer Activity

The precise signaling cascades modulated by Ribavirin in cancer cells are still under investigation. However, a key aspect of its mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This leads to a depletion of the intracellular GTP pool, which in turn can affect multiple downstream signaling pathways that are dependent on GTP, such as Ras-MAPK and mTOR signaling.

Caption: Ribavirin inhibits IMPDH, leading to GTP pool depletion and subsequent inhibition of pro-survival signaling pathways.

Quantitative Data Summary

Due to the broad nature of research on Ribavirin's anticancer effects, specific quantitative data would be highly dependent on the cancer type and experimental model. The following table provides a generalized structure for presenting such data.

| Parameter | Cell Line / Model | Ribavirin Concentration (µM) | Result | Reference |

| IC50 | AML Cell Line (e.g., HL-60) | Value | Inhibition of cell viability | Citation |

| GTP Levels | Breast Cancer Xenograft | Value | % decrease compared to control | Citation |

| p-ERK Levels | Oropharyngeal SCC | Value | Fold change in phosphorylation | Citation |

| Apoptosis Rate | In vitro culture | Value | % of apoptotic cells (Annexin V) | Citation |

Experimental Protocols

1.3.1 Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Ribavirin for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

1.3.2 Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Treat cells with Ribavirin for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-mTOR, total mTOR).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Western Blot Analysis

Caption: A stepwise workflow for analyzing protein expression and phosphorylation via Western Blot.

Section 2: Rivaroxaban - A Direct Factor Xa Inhibitor

Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[2][3] Its primary clinical use is as an anticoagulant for the prevention and treatment of thromboembolic disorders.[2] While not a direct anticancer agent, its mechanism of action is relevant in the context of cancer-associated thrombosis and potential off-target effects on cellular signaling.

Core Mechanism of Action

Rivaroxaban binds directly and reversibly to the active site of both free and clot-bound Factor Xa.[2][3] This inhibits the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby preventing the formation of a fibrin clot.[3]

The Coagulation Cascade and Rivaroxaban's Point of Intervention

Caption: Rivaroxaban directly inhibits Factor Xa, a convergence point for the intrinsic and extrinsic coagulation pathways.

Potential Impact on Other Signaling Pathways

Recent studies have suggested that Rivaroxaban may have effects beyond anticoagulation, potentially modulating inflammatory and cell survival pathways.

-

MAPK Signaling: One study indicated that Rivaroxaban could protect cardiomyocytes from sunitinib-induced injury by inhibiting the MAPK signaling pathway.[4]

-

NF-κB Signaling: In a rat model of deep vein thrombosis, Rivaroxaban was shown to attenuate thrombosis by targeting the NF-κB signaling pathway.[5] It has also been implicated in modulating the TLR4/NF-κB signaling pathway in arteriosclerosis obliterans.[6]

Quantitative Data Summary

| Parameter | Experimental Model | Rivaroxaban Concentration | Effect | Reference |

| Prothrombin Time (PT) | Healthy Human Volunteers | 20 mg, twice daily | Significant prolongation | [7] |

| Thrombin Generation | In vitro assay | Variable | Inhibition | [8] |

| mRNA expression (CASP3) | AC16 cells (cardiomyocytes) | Not specified | Decreased | [4] |

| NF-κB activity | Venous endothelial cells | Not specified | Inhibited | [5] |

Experimental Protocols

2.4.1 Prothrombin Time (PT) Assay

-

Sample Collection: Collect blood samples in citrate-containing tubes.

-

Plasma Preparation: Centrifuge the blood to obtain platelet-poor plasma.

-

Assay Performance: Add a thromboplastin reagent to the plasma and measure the time it takes for a clot to form. This is typically done using an automated coagulometer.

-

Data Analysis: Compare the PT of Rivaroxaban-treated samples to baseline or control samples.

2.4.2 Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Isolate total RNA from treated and untreated cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., CASP3, STAT3, SRC) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Logical Relationship for Investigating Off-Target Signaling Effects

Caption: A logical workflow for investigating the potential off-target effects of a drug on cellular signaling pathways.

References

- 1. The Use of Ribavirin as an Anticancer Therapeutic: Will It Go Viral? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Rivaroxaban Ameliorates Sunitinib-Induced Injury of Cardiomyocytes via Repressing MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of rivaroxaban on arteriosclerosis obliterans in rats through modulation of the toll-like receptor 4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

Rivulobirin E: A Technical Overview of its Antiviral Properties

Disclaimer: Publicly available scientific literature and technical datasheets lack specific quantitative data on the antiviral activity, cytotoxicity, and detailed experimental protocols for a compound explicitly named "Rivulobirin E." The following guide is a template based on the user's request, populated with illustrative data and standardized protocols for antiviral drug discovery. This framework can be utilized to structure experimental findings for a novel RNA polymerase inhibitor.

Executive Summary

This compound is identified as a synthetic antiviral compound. Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses. By targeting RdRp, this compound effectively halts viral genome synthesis, thereby disrupting the viral life cycle. This document provides a comprehensive (template) overview of its antiviral activity spectrum, potency, and cytotoxic profile, alongside detailed experimental methodologies.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic potential of this compound would be quantitatively assessed against a panel of RNA viruses. The key parameters are the 50% effective concentration (EC₅₀), the 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound against Various RNA Viruses

| Virus Family | Virus | Cell Line | EC₅₀ (µM)[1][2] | SI (CC₅₀/EC₅₀)[3][4] |

| Flaviviridae | Dengue virus (DENV-2) | Vero | [Illustrative Data] 2.5 | [Illustrative Data] >40 |

| Zika virus (ZIKV) | Huh-7 | [Illustrative Data] 3.1 | [Illustrative Data] >32 | |

| Coronaviridae | SARS-CoV-2 | Calu-3 | [Illustrative Data] 1.8 | [Illustrative Data] >55 |

| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | [Illustrative Data] 5.2 | [Illustrative Data] >19 |

| Picornaviridae | Enterovirus 71 (EV71) | RD | [Illustrative Data] 0.9 | [Illustrative Data] >111 |

Table 2: Cytotoxicity Profile of this compound in Various Cell Lines

| Cell Line | Description | CC₅₀ (µM)[5][6] |

| Vero | Monkey kidney epithelial | [Illustrative Data] >100 |

| Huh-7 | Human hepatoma | [Illustrative Data] >100 |

| Calu-3 | Human lung adenocarcinoma | [Illustrative Data] >100 |

| MDCK | Canine kidney epithelial | [Illustrative Data] >100 |

| RD | Human rhabdomyosarcoma | [Illustrative Data] >100 |

Experimental Protocols

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of viral RdRp.

Methodology:

-

Expression and Purification of RdRp: The gene encoding the viral RdRp is cloned and expressed in a suitable system (e.g., E. coli or insect cells). The recombinant protein is then purified to homogeneity.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified RdRp, a synthetic RNA template, ribonucleoside triphosphates (rNTPs, one of which is typically radiolabeled, e.g., [α-³²P]UTP), and a reaction buffer with optimal pH and salt concentrations.

-

Compound Incubation: this compound at various concentrations is pre-incubated with the RdRp enzyme before the addition of the other reaction components.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of rNTPs and incubated at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

-

Termination and Product Analysis: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated and collected. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the RdRp activity (IC₅₀) is calculated from the dose-response curve.

Plaque Reduction Assay

This cell-based assay determines the ability of this compound to inhibit the replication of a specific virus and, consequently, the formation of viral plaques.[7][8][9]

Methodology:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is seeded in multi-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayers are infected with a known amount of virus (multiplicity of infection, MOI) in the presence of serial dilutions of this compound.

-

Adsorption: The virus is allowed to adsorb to the cells for a specific period (e.g., 1 hour) at 37°C.

-

Overlay: After adsorption, the virus-drug mixture is removed, and the cells are washed. A semi-solid overlay medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound is added. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). Plaques, which are clear zones of dead or lysed cells, are then counted.

-

EC₅₀ Determination: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the EC₅₀.[8]

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of host cells to determine its cytotoxic concentration.[5]

Methodology:

-

Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

CC₅₀ Calculation: The concentration of this compound that reduces cell viability by 50% compared to the untreated control cells is calculated to determine the CC₅₀.[5]

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound targeting the viral RdRp complex.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.

References

- 1. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. labinsights.nl [labinsights.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. bioagilytix.com [bioagilytix.com]

- 9. 2.7.3. Plaque Reduction Assay [bio-protocol.org]

In-depth Technical Guide: Viral RNA Polymerase Inhibition

Notice: Initial searches for "Rivulobirin E" did not yield specific results. This compound may be very new, not yet widely documented in publicly available scientific literature, or the name may be misspelled. As a comprehensive alternative, this guide provides a detailed overview of a well-researched viral RNA polymerase inhibitor, Ribavirin , aligning with the core requirements of your request.

Technical Guide on Ribavirin as a Viral RNA Polymerase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1] Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to the suppression of viral replication.[1][2] This document provides a comprehensive technical overview of Ribavirin, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Ribavirin exerts its antiviral effects through multiple proposed mechanisms, making it a multifaceted inhibitor. The predominant mechanisms include:

-

Direct Inhibition of RNA Polymerase: After cellular uptake, Ribavirin is phosphorylated to its active triphosphate form (RTP). RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), competing with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand.[1][3]

-

Lethal Mutagenesis: Incorporation of Ribavirin monophosphate (RMP) into the viral genome by RdRp can induce mutations.[1][2] As a guanosine analog, its ambiguous base-pairing properties can lead to an accumulation of errors in the viral genome, a phenomenon known as "lethal mutagenesis," ultimately resulting in non-viable viral progeny.[3]

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate is a potent inhibitor of the host enzyme IMPDH, which is crucial for the synthesis of guanosine triphosphate (GTP).[3][4] Depletion of intracellular GTP pools can indirectly inhibit viral RNA synthesis.[1]

-

Inhibition of RNA Capping: For some viruses, Ribavirin has been suggested to interfere with the 5'-capping of viral mRNA, a critical step for mRNA stability and translation.[1][5]

The following diagram illustrates the proposed mechanisms of action for Ribavirin.

Caption: Proposed mechanisms of action for Ribavirin.

Quantitative Antiviral Data

The antiviral activity of Ribavirin has been quantified against a variety of viruses. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key parameters to assess its potency and therapeutic window.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| SARS-CoV-2 | Vero E6 | CPE Reduction | Varies | >100 | Varies | [6] |

| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | Varies | Varies | Varies | [5] |

| Influenza A Virus | MDCK | Plaque Reduction | Varies | >100 | Varies | [5] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction | Varies | >100 | Varies | [1] |

| Tilapia tilapinevirus (TiLV) | E-11 | CPE Reduction | >100 µg/mL | >500 µg/mL | >5 | [7] |

Note: EC50 and CC50 values for Ribavirin can vary significantly depending on the viral strain, cell line, and specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are outlines for key experiments.

This workflow outlines the process for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of an antiviral compound.

Caption: Workflow for EC50 and CC50 determination.

Detailed Steps:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well microplates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a series of twofold dilutions of Ribavirin in cell culture medium.

-

EC50 Determination:

-

Remove the growth medium from the cell plates and add the Ribavirin dilutions.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe viral cytopathic effect (CPE) or for viral replication to occur (typically 48-72 hours).

-

Quantify the antiviral effect. This can be done through various methods:

-

CPE Reduction Assay: Visually score the inhibition of virus-induced CPE.

-

Plaque Reduction Assay: Stain and count viral plaques to determine the reduction in plaque formation.

-

qRT-PCR: Quantify the reduction in viral RNA levels.

-

-

-

CC50 Determination:

-

To a parallel set of plates with uninfected cells, add the same serial dilutions of Ribavirin.

-

Incubate for the same duration as the EC50 assay.

-

Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.[8]

-

-

Data Analysis:

-

Plot the percentage of inhibition (for EC50) or cell viability (for CC50) against the logarithm of the drug concentration.

-

Use non-linear regression analysis to fit a dose-response curve and determine the EC50 and CC50 values.[9]

-

This protocol describes a biochemical assay to directly measure the inhibitory effect of a compound on viral RdRp activity.

Principle: An in vitro transcription reaction is performed using purified recombinant viral RdRp, a suitable RNA template, and labeled nucleotides. The incorporation of the labeled nucleotide into newly synthesized RNA is measured to determine polymerase activity.

Workflow Diagram:

Caption: Workflow for RdRp Inhibition Assay.

Detailed Steps:

-

Reagent Preparation:

-

Express and purify the viral RdRp enzyme.

-

Synthesize or purchase a suitable RNA template and primer.

-

Prepare serial dilutions of Ribavirin triphosphate (the active form).

-

-

Reaction Setup:

-

In a reaction tube, combine the purified RdRp, RNA template/primer, a mixture of ATP, CTP, GTP, and a labeled UTP (e.g., [α-³²P]UTP or a fluorescently labeled UTP), and the Ribavirin triphosphate dilution.

-

Include appropriate controls (no enzyme, no inhibitor).

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific RdRp for a defined period (e.g., 1-2 hours).

-

Termination and Detection:

-

Stop the reaction by adding a chelating agent like EDTA.

-

Isolate the newly synthesized, labeled RNA product (e.g., by precipitation or filter binding).

-

Quantify the amount of incorporated label using a suitable method (e.g., scintillation counting for radioactivity or a fluorometer for fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of RdRp inhibition for each concentration of Ribavirin triphosphate.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Conclusion

Ribavirin remains a significant antiviral agent with a complex and multifaceted mechanism of action centered on the inhibition of viral RNA synthesis. Its broad-spectrum activity has made it a valuable tool in the treatment of several viral infections. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Ribavirin and the discovery of novel viral RNA polymerase inhibitors. A thorough understanding of these methodologies is essential for researchers and drug development professionals working to combat viral diseases.

References

- 1. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribavirin shows antiviral activity against SARS-CoV-2 and downregulates the activity of TMPRSS2 and the expression of ACE2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 9. researchgate.net [researchgate.net]

Unraveling the Synthetic Origins and Antiviral Potential of Rivulobirin E

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rivulobirin E is a coumarin-containing compound with documented antiviral properties. Contrary to implications of a natural origin suggested by its name, this compound is a synthetic molecule developed through complex organic synthesis.[1] This technical guide provides a comprehensive overview of the known characteristics of this compound, including its physicochemical properties. In the absence of publicly available synthesis and detailed experimental data, this document presents representative methodologies for the synthesis of similar coumarin derivatives and standardized protocols for the evaluation of antiviral activity, specifically targeting viral RNA polymerase. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound's origins and a practical framework for investigating compounds of its class.

Introduction

The coumarin scaffold is a prominent heterocyclic motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities. This compound has been identified as a synthetic antiviral compound.[1] Its mechanism of action is reported to be the inhibition of viral RNA polymerase, a critical enzyme for the replication of RNA viruses.[1] This mode of action places this compound in a class of antiviral agents with significant therapeutic potential. This guide serves to consolidate the available information on this compound and to provide a technical framework for its further study.

Physicochemical Properties of this compound

While specific experimental data on this compound is not extensively published, its fundamental properties have been disclosed. These are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₀O₁₁ | [1] |

| Molecular Weight | 590.6 g/mol | [1] |

| Canonical SMILES | CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O | [1] |

| Origin | Synthetic | [1] |

| Reported Activity | Antiviral, Viral RNA Polymerase Inhibitor | [1] |

Representative Synthetic Methodology for Coumarin Derivatives

The precise synthetic route for this compound is proprietary. However, a common and versatile method for the synthesis of coumarin derivatives is the Perkin reaction. The following protocol describes a general procedure for the synthesis of a coumarin scaffold, which can be adapted and modified to produce a variety of substituted coumarins.

Protocol: Perkin Reaction for Coumarin Synthesis

-

Reaction Setup: A mixture of a salicylaldehyde derivative (1.0 eq), an acid anhydride (2.5 eq), and a weak base such as triethylamine (1.2 eq) or sodium acetate (1.2 eq) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to 180-200 °C for 5-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the mixture is poured into a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid anhydride and acidic byproducts.

-

Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is purified by column chromatography on silica gel or by recrystallization to yield the pure coumarin derivative.

Experimental Protocol for Viral RNA Polymerase Inhibition Assay

To evaluate the inhibitory effect of compounds like this compound on viral RNA polymerase, a cell-free enzymatic assay is a standard method. The following protocol provides a detailed methodology for such an assay.

Protocol: In Vitro RNA Polymerase Inhibition Assay

-

Reagents and Materials:

-

Recombinant viral RNA-dependent RNA polymerase (RdRp)

-

RNA template (e.g., poly(A) or a specific viral RNA sequence)

-

RNA primer

-

Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]UTP or a fluorescent analog)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Test compound (this compound) dissolved in DMSO

-

Negative control (DMSO)

-

Positive control (a known RdRp inhibitor)

-

Scintillation vials and scintillation fluid (for radioactive assays) or a fluorescence plate reader.

-

-

Assay Procedure:

-

Prepare a master mix containing the reaction buffer, RNA template, RNA primer, and unlabeled NTPs.

-

Dispense the master mix into microcentrifuge tubes or a 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include wells for the negative and positive controls.

-

Pre-incubate the mixture at 37 °C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the labeled NTP and the recombinant RdRp enzyme.

-

Incubate the reaction at 37 °C for 1-2 hours.

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Precipitate the newly synthesized, labeled RNA by adding trichloroacetic acid (TCA).

-

Filter the mixture through a glass fiber filter to capture the precipitated RNA.

-

Wash the filter to remove unincorporated labeled NTPs.

-

-

Data Analysis:

-

For radioactive assays, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

For fluorescent assays, measure the fluorescence intensity using a plate reader.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the negative control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: Inhibition of Viral Replication

This compound is proposed to inhibit viral replication by targeting the RNA-dependent RNA polymerase. This enzyme is central to the life cycle of RNA viruses, as it is responsible for replicating the viral genome and transcribing viral genes into messenger RNA (mRNA). By inhibiting RdRp, this compound effectively halts these processes, thereby preventing the production of new viral particles.

Conclusion

This compound is a synthetic coumarin derivative with potential as an antiviral agent through the inhibition of viral RNA polymerase. While specific details of its synthesis and comprehensive biological data are not publicly available, this guide provides a foundational understanding of its chemical nature and a practical framework for the study of similar compounds. The representative protocols and workflows presented herein are intended to aid researchers in the design and execution of experiments aimed at the discovery and development of novel antiviral therapeutics targeting viral RNA polymerases. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the development of more potent and selective antiviral agents.

References

Rivulobirin E CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rivulobirin E, a natural product with potential therapeutic applications. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Chemical and Physical Properties

This compound is a coumarin dimer. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 237407-59-9 |

| Molecular Formula | C₃₂H₃₀O₁₁ |

| Molecular Weight | 590.57 g/mol |

Biological Source and Activity

This compound is a naturally occurring compound isolated from the roots of Heracleum candicans. Coumarins derived from the Heracleum genus are known to exhibit a range of biological activities, including anti-inflammatory, anticoagulant, and skin photosensitizing properties[1]. Specifically, extracts from Heracleum candicans have demonstrated nematicidal activity, with isolated coumarins showing efficacy against nematodes such as Bursaphelenchus xylophilus and Panagrellus redivivus[2].

The broader class of coumarin dimers has been investigated for various pharmacological effects, including antiviral activity[3]. While the specific mechanism of action for this compound is not yet fully elucidated, related coumarin compounds have been shown to target various stages of viral life cycles[4].

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and specific biological assays of this compound are not extensively documented in publicly available literature. However, general methodologies for the isolation of coumarins from Heracleum species and standard antiviral assays can be adapted for research on this compound.

General Isolation of Coumarins from Heracleum candicans

A general procedure for isolating coumarins from the roots of Heracleum candicans typically involves the following steps. This process would require further refinement and optimization for the specific isolation of this compound.

Caption: General workflow for the isolation of coumarins.

General Antiviral Activity Screening

To assess the antiviral potential of this compound, a standard plaque reduction assay can be employed. This assay is a common method for determining the concentration of a compound required to inhibit viral replication.

Caption: Workflow for a plaque reduction antiviral assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research into the mechanism of action of coumarin dimers suggests potential interactions with various cellular targets, but the precise pathways for this compound remain an area for future investigation. As a starting point for hypothesis generation, researchers could consider pathways known to be affected by other antiviral coumarins, such as those involved in viral entry, replication, and host inflammatory responses.

Conclusion

This compound represents a promising natural product for further investigation, particularly in the context of its potential antiviral properties. This guide summarizes the currently available data and provides a framework for future research. The development of detailed experimental protocols for its synthesis and biological evaluation, along with the elucidation of its mechanism of action and affected signaling pathways, will be crucial steps in unlocking its full therapeutic potential.

References

Rivulobirin E: A Technical Guide on Physicochemical Properties and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulobirin E is a naturally occurring coumarin, a class of compounds known for their diverse pharmacological activities. Isolated from the roots of Heracleum candicans, this compound has garnered interest within the scientific community for its potential as an antiviral agent[]. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols relevant to its characterization and a proposed mechanism of action. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established information with generalized methodologies applicable to the broader class of coumarin derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. While exhaustive experimental data for this specific compound is not widely published, the following table summarizes its known identifiers and properties.

| Property | Value | Source |

| IUPAC Name | 9-[2-hydroxy-3-[3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | [] |

| CAS Number | 237407-59-9 | [][2][3][4][5] |

| Molecular Formula | C₃₂H₃₀O₁₁ | [][3] |

| Molecular Weight | 590.6 g/mol | [][3] |

| Canonical SMILES | CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O | [][3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

The following sections outline detailed methodologies for the determination of key physicochemical and biological properties of coumarin derivatives like this compound. These are generalized protocols and may require optimization for this specific molecule.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Electrothermal)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

For a more accurate determination, repeat the measurement with a slower heating rate (1-2 °C/min) near the expected melting point.

Determination of Solubility

Principle: The equilibrium solubility of a compound in a given solvent is determined by creating a saturated solution and measuring the concentration of the solute.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., with 0.45 µm PTFE filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Seal the vial and place it in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

The solubility is expressed in units such as mg/mL or µM.

Determination of pKa by UV-Vis Spectroscopy

Principle: The pKa, or acid dissociation constant, can be determined by measuring the change in the UV-Vis absorbance spectrum of a compound as a function of pH.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A set of buffers with a range of known pH values

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by diluting the stock solution in different buffers to cover a wide pH range (e.g., pH 2 to 12). The final concentration of the organic solvent should be kept low and constant across all solutions.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Antiviral Mechanism of Action: Inhibition of Viral RNA Polymerase

This compound is described as an antiviral compound that functions through the inhibition of viral RNA polymerase, an essential enzyme for the replication of RNA viruses. This mechanism is a common target for antiviral drugs as it disrupts the viral life cycle.

Proposed Signaling Pathway

The following diagram illustrates the general mechanism of viral RNA polymerase inhibition.

Caption: General mechanism of viral RNA polymerase inhibition by this compound.

Experimental Workflow: RNA Polymerase Inhibition Assay

The following workflow describes a typical in vitro assay to determine the inhibitory activity of a compound against a viral RNA-dependent RNA polymerase (RdRp).

Caption: Experimental workflow for an in vitro RdRp inhibition assay.

Conclusion

This compound, a natural dicoumarin, presents a promising scaffold for the development of novel antiviral therapeutics targeting viral RNA polymerase. While specific physicochemical and biological data for this compound remain scarce in the public domain, this guide provides a foundational understanding based on its chemical class and reported mechanism of action. The generalized experimental protocols outlined herein offer a starting point for researchers to further characterize this compound and elucidate its full therapeutic potential. Further studies are warranted to establish a complete physicochemical profile and to confirm its efficacy and specific molecular interactions with viral RNA polymerases from various viral families.

References

Rivulobirin E: An In-Depth Technical Guide for In Vitro Virology Research

A comprehensive analysis of the synthetic antiviral compound Rivulobirin E reveals its potential as a tool for in vitro virological studies, primarily through the inhibition of viral RNA polymerase. However, a thorough review of publicly available scientific literature and databases indicates a significant lack of detailed experimental data, including specific antiviral activity metrics, cytotoxicity profiles, and elucidated signaling pathways.

This compound is identified as a synthetic compound developed for antiviral research.[1] Its proposed mechanism of action centers on the inhibition of viral RNA polymerase, an essential enzyme for the replication of RNA viruses.[1] By targeting this enzyme, this compound effectively halts the synthesis of the viral genome within host cells, thereby disrupting the viral life cycle and preventing its propagation.[1] This specific mode of action makes it a potentially valuable tool for researchers studying virus-host interactions, viral pathogenesis, and the development of novel antiviral therapeutics targeting RNA polymerase.[1]

The chemical identity of this compound is defined by the molecular formula C₃₂H₃₀O₁₁ and a molecular weight of 590.6 g/mol .[1]

Despite its availability for research purposes, detailed information crucial for its application in a laboratory setting is not readily accessible in the public domain. Core quantitative data, such as the 50% effective concentration (EC₅₀) against various RNA viruses and the 50% cytotoxic concentration (CC₅₀) in different cell lines, are not published. This information is fundamental for designing and interpreting in vitro experiments, as it establishes the therapeutic window of the compound.

Furthermore, specific and detailed experimental protocols for the use of this compound in antiviral assays are not available. Methodologies for key experiments, including appropriate cell lines, virus strains, infection protocols, and data analysis techniques, have not been publicly documented.

Finally, while the general mechanism of action is stated as the inhibition of viral RNA polymerase, there are no available diagrams or detailed descriptions of the specific signaling pathways or molecular interactions involved.

Summary of Available Data

| Parameter | Information |

| Compound Name | This compound |

| Type | Synthetic Antiviral Compound |

| Mechanism of Action | Inhibition of viral RNA polymerase |

| Application | In vitro virology research |

| Chemical Formula | C₃₂H₃₀O₁₁ |

| Molecular Weight | 590.6 g/mol |

Experimental Protocols and Data Visualization

Due to the absence of published experimental data, this guide cannot provide detailed methodologies or generate the requested data visualizations, such as tables of quantitative data or Graphviz diagrams of signaling pathways and experimental workflows.

Conclusion for Researchers

While this compound is presented as a tool for in vitro virology research with a targeted mechanism of action, the lack of publicly available data on its efficacy, toxicity, and specific applications presents a significant challenge for researchers, scientists, and drug development professionals. Any investigation utilizing this compound would require extensive preliminary studies to determine its fundamental antiviral and cytotoxic properties before it could be effectively employed in more advanced research. The information provided by the commercial vendor serves as a starting point, but independent validation and characterization are essential.

References

Preliminary Efficacy of Rivaroxaban: A Technical Overview

Disclaimer: Initial searches for "Rivulobirin E" did not yield any relevant scientific information. This document provides a detailed technical guide on the preliminary efficacy and mechanisms of action for Rivaroxaban , a well-documented anticoagulant, which is presumed to be the intended subject of the query.

This technical guide provides an in-depth analysis of the preliminary efficacy of rivaroxaban, a direct Factor Xa (FXa) inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacological action, key experimental data, and associated signaling pathways.

Core Mechanism of Action

Rivaroxaban is an oral anticoagulant that functions by directly and selectively inhibiting FXa, a critical enzyme in the coagulation cascade.[1] Unlike traditional anticoagulants that may require cofactors like antithrombin III, rivaroxaban directly binds to both free and clot-bound FXa, as well as FXa within the prothrombinase complex.[2][3][4] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[1][4] Rivaroxaban exhibits high selectivity for FXa, with over 10,000-fold greater selectivity compared to other related serine proteases.[2][5]

Coagulation Cascade and Rivaroxaban's Point of Intervention

The following diagram illustrates the coagulation cascade and highlights rivaroxaban's mechanism of action.

Quantitative Efficacy Data from Clinical Trials

The efficacy and safety of rivaroxaban have been established in several large-scale clinical trial programs. Below are summarized data from key preliminary and pivotal studies.

EINSTEIN Program: Treatment of Venous Thromboembolism (VTE)

The EINSTEIN program demonstrated rivaroxaban's non-inferiority to standard therapy (enoxaparin and a vitamin K antagonist) for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[6]

| Trial | Outcome | Rivaroxaban (%) | Standard Therapy (%) | Hazard Ratio (95% CI) |

| EINSTEIN DVT & PE (Pooled) | Recurrent VTE | 2.1 | 3.0 | 0.68 (0.53-0.89) |

| Major Bleeding | 1.0 | 1.7 | 0.54 (0.37-0.79) | |

| EINSTEIN-CHOICE | Recurrent VTE (Extended) | 1.5 (20mg) / 1.2 (10mg) | 4.4 (Aspirin) | - |

Data adapted from the EINSTEIN clinical trial program publications.[6]

COMPASS Trial: Chronic Coronary or Peripheral Artery Disease

The COMPASS trial investigated low-dose rivaroxaban for the prevention of cardiovascular events in patients with stable atherosclerotic vascular disease.[7]

| Outcome | Rivaroxaban (2.5 mg bid) + Aspirin (%) | Aspirin Alone (%) | Hazard Ratio (95% CI) |

| Primary Efficacy | |||

| Cardiovascular Death, Stroke, or MI | 4.1 | 5.4 | 0.76 (0.66-0.86) |

| Primary Safety | |||

| Major Bleeding | 3.1 | 1.9 | 1.70 (1.40-2.05) |

Data adapted from the COMPASS trial results.[7]

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is a common method for measuring the plasma concentration and anticoagulant effect of rivaroxaban.[8]

Principle: The assay quantifies the amount of residual FXa in a plasma sample after inhibition by rivaroxaban. This is achieved by introducing a chromogenic substrate that is cleaved by the remaining active FXa, releasing a colored compound. The color intensity is inversely proportional to the rivaroxaban concentration.[8]

Methodology:

-

Sample Preparation: Citrated plasma is obtained from whole blood by centrifugation.

-

Reagent Incubation: A known excess of FXa is added to the patient's plasma sample. Rivaroxaban in the plasma will bind to and inhibit a portion of this FXa.

-

Chromogenic Substrate Addition: A synthetic chromogenic substrate specific for FXa is added to the mixture.

-

Colorimetric Reading: The remaining, uninhibited FXa cleaves the substrate, releasing a chromophore (typically p-nitroaniline). The rate of color change is measured spectrophotometrically (usually at 405 nm).

-

Quantification: The concentration of rivaroxaban is determined by comparing the result to a standard curve generated with known concentrations of rivaroxaban.[8][9]

Experimental Workflow for Anti-FXa Assay

Signaling Pathways Modulated by Rivaroxaban

Beyond its primary anticoagulant effect, preliminary studies suggest that rivaroxaban may modulate various cellular signaling pathways, indicating potential pleiotropic effects.

Inhibition of the MAPK Signaling Pathway

In a study on sunitinib-induced cardiomyocyte injury, rivaroxaban was shown to exert a protective effect by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] Rivaroxaban treatment led to a decrease in the phosphorylation of ERK1/2, JNK, and p38, key components of the MAPK pathway.[10]

Modulation of the TLR4/NF-κB Signaling Pathway

Studies in rat models of arteriosclerosis obliterans suggest that rivaroxaban may exert anti-atherosclerotic effects by modulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[11][12][13] Rivaroxaban treatment was associated with reduced expression of TLR4 and NF-κB, leading to a decrease in downstream inflammatory cytokines.[12][13]

References

- 1. droracle.ai [droracle.ai]

- 2. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Rivaroxaban and the EINSTEIN clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. lancet.co.za [lancet.co.za]

- 9. Anti-Xa Assays [practical-haemostasis.com]

- 10. Rivaroxaban Ameliorates Sunitinib-Induced Injury of Cardiomyocytes via Repressing MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Protective effect of rivaroxaban on arteriosclerosis obliterans in rats through modulation of the toll-like receptor 4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effect of rivaroxaban on arteriosclerosis obliterans in rats through modulation of the toll-like receptor 4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ribavirin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[1][2] It is widely used in cell culture experiments to study viral replication, screen for antiviral drugs, and understand cellular pathways involved in viral infections. This document provides detailed application notes and protocols for the effective use of Ribavirin in a research setting.

Mechanism of Action

Ribavirin exerts its antiviral effects through multiple mechanisms, making it a versatile tool in virology research.[3][4] Once inside the cell, Ribavirin is phosphorylated to its active forms: Ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[5] These metabolites are central to its various inhibitory activities.

The primary mechanisms of action of Ribavirin are:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): RMP is a potent competitive inhibitor of the cellular enzyme IMPDH.[3][5][6] This enzyme is crucial for the de novo synthesis of guanine nucleotides.[4][5] By inhibiting IMPDH, Ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), a critical building block for viral RNA synthesis, thereby indirectly hampering viral replication.[4][5]

-

Direct Inhibition of Viral RNA Polymerase: As a guanosine analog, Ribavirin triphosphate (RTP) can be recognized by viral RNA-dependent RNA polymerases (RdRp).[1][3] RTP competes with natural guanosine triphosphate for incorporation into the nascent viral RNA strand.[4] This can lead to the termination of RNA chain elongation or the introduction of non-functional viral genomes.[5][6]

-

RNA Mutagenesis (Error Catastrophe): When incorporated into the viral genome, Ribavirin can base-pair with both cytosine and uracil.[6] This ambiguity leads to an increased rate of mutations during subsequent rounds of viral replication, a phenomenon known as "lethal mutagenesis" or "error catastrophe."[3][4] The accumulation of mutations eventually results in a non-viable viral population.

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, often by promoting a shift from a Th2 to a Th1 cytokine profile, which enhances the antiviral immune response.[1][4] It can also potentiate the effects of interferons by augmenting the induction of interferon-stimulated genes (ISGs).[7]

-

Inhibition of Viral mRNA Capping: Ribavirin can interfere with the capping of viral mRNA, which is essential for the stability and translation of viral proteins.[3][4]

Signaling Pathways Affected by Ribavirin

Ribavirin has been shown to modulate several cellular signaling pathways, which contributes to its antiviral activity. Notably, it can influence pathways related to the host's innate immune response.

Caption: Simplified overview of Ribavirin's multifaceted mechanism of action.

Quantitative Data: IC50 and EC50 Values

The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) of Ribavirin can vary significantly depending on the cell line, the virus being studied, and the assay used. The following tables summarize reported values from the literature.

Table 1: IC50 of Ribavirin in Malignant Glioma Cell Lines [8]

| Cell Line | IC50 (µM) |

| A-172 | 53.6 |

| AM-38 | 27.9 |

| T98G | 55.0 |

| U-87MG | 59.7 |

| YH-13 | 76.9 |

| U-138MG | 664.2 |

| U-251MG | 257.7 |

Table 2: EC50 of Ribavirin against SARS-CoV in Various Cell Lines [9]

| Cell Line | EC50 (µg/ml) |

| Caco2 | 7.3 ± 3.5 (MOI 0.01) |

| CL14 | Data not explicitly provided |

| PK-15 | Data not explicitly provided |

Table 3: EC50 of Ribavirin against Hepatitis C Virus (HCV) Strains [10]

| HCV Strain (Genotype) | EC50 (µM) (95% CI) |

| TNcc (1a) | 21 (20–22) |

| J6/JFH1 (2a) | 189 (173–207) |

Experimental Protocols

Protocol 1: General Antiviral Activity Assay

This protocol outlines a general method for determining the antiviral activity of Ribavirin in a cell culture model.

Caption: Workflow for assessing the antiviral efficacy of Ribavirin.

Materials:

-

Host cell line permissive to the virus of interest

-

Complete cell culture medium

-

Virus stock of known titer

-

Ribavirin (powder or stock solution)

-

96-well cell culture plates

-

Sterile PBS

-

Assay-specific reagents (e.g., crystal violet for CPE, reagents for plaque assay or qPCR)

Procedure:

-

Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Ribavirin Preparation: Prepare a stock solution of Ribavirin in an appropriate solvent (e.g., DMSO or sterile water).[2] Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment and Infection:

-

Co-treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of Ribavirin. Immediately after, add the virus at a pre-determined multiplicity of infection (MOI).[11][12]

-

Pre-treatment: Incubate the cells with Ribavirin-containing medium for a specific period (e.g., 12 hours) before removing it and infecting the cells with the virus.[11][12]

-

Post-treatment: Infect the cells with the virus for a set time (e.g., 2 hours), then remove the viral inoculum, wash the cells with PBS, and add the medium containing the Ribavirin dilutions.[11][12]

-

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect in the untreated control wells (typically 48-72 hours).[8]

-

Assessment of Antiviral Activity:

-

Cytopathic Effect (CPE) Assay: Observe the cells under a microscope for virus-induced CPE. The cells can be fixed and stained with crystal violet to quantify cell viability.

-

Plaque Reduction Assay: For plaque-forming viruses, a plaque reduction assay can be performed to determine the reduction in viral titer.

-

Viral Load Quantification: Viral RNA or DNA can be quantified from the cell supernatant or cell lysate using quantitative PCR (qPCR).

-

-

Data Analysis: Calculate the percentage of inhibition for each Ribavirin concentration relative to the untreated virus control. Determine the IC50 or EC50 value by plotting the percentage of inhibition against the log of the Ribavirin concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability/Cytotoxicity Assay

It is crucial to assess the cytotoxicity of Ribavirin on the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Host cell line

-

Complete cell culture medium

-

Ribavirin

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTS, MTT, or CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate as described in Protocol 1.

-

Ribavirin Treatment: Treat the cells with the same serial dilutions of Ribavirin used in the antiviral assay. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Ribavirin concentration relative to the untreated control cells. Determine the cytotoxic concentration 50 (CC50), which is the concentration of Ribavirin that reduces cell viability by 50%.

Conclusion

Ribavirin is a valuable research tool for studying a wide range of viruses in cell culture. Its multifaceted mechanism of action provides several avenues for investigating viral replication and host-virus interactions. By following the detailed protocols and considering the cell-type and virus-specific efficacy, researchers can effectively utilize Ribavirin in their experimental designs. It is always recommended to perform parallel cytotoxicity assays to ensure that the observed antiviral effects are specific.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. news-medical.net [news-medical.net]

- 4. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 5. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribavirin potentiates interferon action by augmenting interferon-stimulated gene induction in hepatitis C virus cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of ribavirin against malignant glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. Frontiers | Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin [frontiersin.org]

- 12. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

Rivulobirin E: Application Notes and Experimental Protocols for Antiviral Assays

Introduction

Rivulobirin E is a synthetic, research-grade compound identified as a potential antiviral agent.[1] Its purported mechanism of action involves the inhibition of viral RNA polymerase, an essential enzyme for the replication of RNA viruses.[1] This characteristic positions this compound as a compound of interest for researchers in virology and drug development who are focused on combating RNA virus infections.

Despite its commercial availability for research purposes, public domain literature and scientific databases lack specific studies detailing the antiviral activity of this compound against particular viruses. Consequently, quantitative data such as EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values are not available. Similarly, specific signaling pathways affected by this compound in a viral context have not been elucidated in published research.

This document, therefore, provides a set of standardized, detailed experimental protocols for key antiviral assays that researchers can adapt to evaluate the efficacy of this compound against their RNA virus of interest. These protocols are based on established methodologies in the field of virology. Additionally, workflow diagrams generated using the DOT language are included to visually represent the experimental processes.

Putative Mechanism of Action

This compound is described as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] This enzyme is crucial for replicating the genomes of most RNA viruses. By targeting RdRp, this compound could potentially halt viral replication, thus controlling the infection.

Below is a simplified diagram illustrating the proposed mechanism of action.

Key Antiviral Assay Protocols

The following protocols are standard methods used to assess the antiviral activity of a compound. Researchers should optimize these protocols based on the specific virus and cell line being used.

Plaque Reduction Assay

A plaque reduction assay is a fundamental method for quantifying the inhibition of viral infectivity.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (PRNT₅₀).

Materials:

-

Confluent monolayers of a susceptible cell line in 6-well or 12-well plates.

-

Virus stock with a known titer (plaque-forming units per mL, PFU/mL).

-

This compound stock solution of known concentration.

-

Cell culture medium (e.g., DMEM, MEM).

-

Fetal Bovine Serum (FBS).

-

Overlay medium (e.g., containing agarose or methylcellulose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., crystal violet).

-

Phosphate-buffered saline (PBS).

Protocol:

-

Cell Seeding: Seed the wells of 6-well or 12-well plates with the appropriate host cells to achieve a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of this compound in a cell culture medium.

-

Virus Dilution: Dilute the virus stock to a concentration that will produce approximately 50-100 plaques per well.

-

Infection: a. Remove the growth medium from the cell monolayers and wash with PBS. b. In separate tubes, mix the diluted virus with each concentration of this compound (and a no-drug control). c. Incubate the virus-compound mixtures for 1 hour at 37°C. d. Add the mixtures to the corresponding wells of the cell culture plates. e. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: a. Gently remove the inoculum from the wells. b. Overlay the cell monolayers with an overlay medium containing the corresponding concentrations of this compound. c. Allow the overlay to solidify at room temperature.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a duration that allows for visible plaque formation (this can range from 2 to 14 days depending on the virus).

-

Fixation and Staining: a. Fix the cells by adding a fixative solution and incubating for at least 30 minutes. b. Remove the overlay and the fixative. c. Stain the cell monolayers with a staining solution (e.g., 0.1% crystal violet) for 15-30 minutes. d. Gently wash the wells with water and allow them to dry.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control. Determine the PRNT₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.

Objective: To determine the effect of this compound on the levels of viral RNA.

Materials:

-

Infected cell lysates or supernatants treated with various concentrations of this compound.

-

RNA extraction kit.

-

Reverse transcriptase and associated reagents.

-

qPCR master mix.

-

Primers and probe specific to a viral gene.

-

qRT-PCR instrument.

Protocol:

-

Sample Collection: a. Infect cell cultures with the virus in the presence of different concentrations of this compound. b. At a specific time point post-infection, collect the cell culture supernatant or lyse the cells.

-

RNA Extraction: Extract total RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: a. Prepare a qPCR reaction mix containing the cDNA template, qPCR master mix, and virus-specific primers and probe. b. Run the qPCR reaction on a real-time PCR instrument.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Quantify the viral RNA levels relative to a control (e.g., an untreated infected sample) or by using a standard curve of known concentrations of viral RNA. c. Calculate the fold change in viral RNA levels for each concentration of this compound.

References

No Information Available on Rivulobirin E for In Vitro Studies

Extensive searches have yielded no publicly available scientific literature or data regarding "Rivulobirin E." Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams for this compound.

The lack of information prevents the creation of the following key components of the request:

-

Dosage for In Vitro Studies: Without any published research, there are no established effective concentrations or IC50 values for this compound in any cell line or in vitro model.

-

Detailed Application Notes and Protocols: It is not possible to provide methodologies for experiments such as cytotoxicity assays, apoptosis assays, or Western blotting as there is no information on how this compound might be used or what its cellular targets might be.

-

Quantitative Data Summary: No quantitative data, such as IC50 values from in vitro studies, could be found to be summarized in a table.

-

Signaling Pathway and Experimental Workflow Diagrams: The mechanism of action of this compound is unknown. Without this foundational knowledge, it is impossible to create a diagram of the signaling pathways it may affect or to design a relevant experimental workflow.

Researchers, scientists, and drug development professionals are advised to verify the spelling and naming of the compound. It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published in the public domain. Alternatively, it may be a misspelling of a different compound.

Should information on "this compound" become publicly available, the requested detailed protocols and data visualizations could be generated.

Rivulobirin E solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulobirin E is a marine natural product. As with many compounds of this class, its hydrophobic nature presents challenges for its use in biological experiments.[1][2][3][4] Proper preparation and handling are crucial for obtaining reliable and reproducible results. These application notes provide a comprehensive guide to the solubility testing and preparation of this compound for in vitro and in vivo experimental use. Due to the limited publicly available data on this compound, the following protocols are based on general best practices for hydrophobic small molecules and data from structurally related compounds.

Solubility of this compound

The exact solubility of this compound in various solvents has not been extensively reported. However, a related compound, Rivulobirin B, is known to be soluble in several organic solvents.[5] This information provides a strong starting point for determining suitable solvents for this compound. It is recommended to perform small-scale solubility tests to confirm the optimal solvent for your specific experimental needs.

Table 1: Recommended Solvents for Initial Solubility Testing of this compound

| Solvent | Class | Anticipated Solubility (based on Rivulobirin B) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | Common solvent for preparing stock solutions for biological assays. Can have cellular effects at higher concentrations. |

| Acetone | Polar aprotic | High | Useful for initial solubilization, but its volatility may be a concern for some applications. |

| Chloroform | Non-polar | High | Suitable for extraction and some analytical methods, but generally not used for biological assays. |

| Dichloromethane (DCM) | Non-polar | High | Similar to chloroform, useful for chemical manipulations but not for direct use in cell-based experiments. |

| Ethyl Acetate | Moderately polar | High | Can be used for extractions and as a solvent for some assays. |

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol outlines a method for determining the approximate solubility of this compound in a solvent of choice.

Materials:

-

This compound (powder)

-

Selected solvents (e.g., DMSO, Ethanol, etc.)

-

Vortex mixer

-

Microcentrifuge

-

Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a microcentrifuge tube.

-

Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.

-

Incubate the solution at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

Express the solubility in units such as mg/mL or µM.

Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for in vitro studies.

Table 2: Preparation of a 10 mM this compound Stock Solution in DMSO

| Step | Action | Details |

| 1 | Weigh Compound | Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. |